tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
Overview
Description
Tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to be a building block used as a precursor in the synthesis of thia and oxa-azaspiro .
Mode of Action
The compound can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles . This interaction with its targets leads to the formation of new compounds.
Biochemical Pathways
Its role as a precursor in the synthesis of thia and oxa-azaspiro suggests that it may be involved in the biochemical pathways leading to these compounds.
Pharmacokinetics
It is known to have a high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
The result of the action of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is the generation of a series of small-ring spirocycles through [3+2] cycloadditions with dipolariphiles . These spirocycles can be further used in various chemical reactions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stored at a temperature between 2-8°C . Additionally, the compound’s reactivity may be affected by the presence of other chemicals in its environment.
Biochemical Analysis
Biochemical Properties
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate: plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to undergo [3+2] cycloadditions with dipolarophiles, generating small-ring spirocycles . This interaction is crucial for the synthesis of complex molecules and can be utilized in drug development and other biochemical applications. The compound’s interaction with enzymes and proteins can lead to the formation of stable complexes, influencing the activity and function of these biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to a decrease in its activity over time . Long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating enzyme activity and gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with enzymes can alter their activity, leading to changes in metabolic pathways. For instance, it may affect the synthesis and degradation of specific metabolites, thereby influencing cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s activity and function, as its distribution within specific cellular compartments can determine its ability to interact with target biomolecules.
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within specific subcellular regions can influence its ability to interact with target biomolecules, thereby affecting its activity and function.
Properties
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-6-8(7-12)5-9(13)15-4/h5H,6-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTIDVBYPXKXSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC(=O)OC)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718780 | |
Record name | tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105662-87-0 | |
Record name | tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.